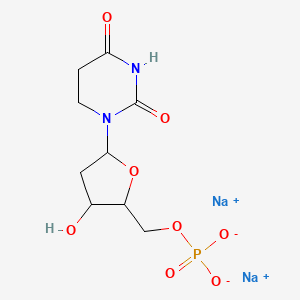
2'-Deoxyuridine 5'-monophosphate disodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’‘-Deoxyuridine 5’'-monophosphate disodium salt is a nucleotide analog that plays a crucial role in the synthesis of DNA. It is a substrate for the enzyme thymidylate synthase, which converts it into deoxythymidine monophosphate. This compound is essential in the study of DNA synthesis and repair mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’‘-Deoxyuridine 5’‘-monophosphate disodium salt typically involves the reductive methylation of 2’‘-deoxyuridine 5’‘-monophosphate. One common method includes the use of 2’'-iodouridine, 10% palladium on carbon, and triethylamine in ethanol. The reaction is carried out under hydrogen gas at room temperature for 2 hours. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of 2’‘-Deoxyuridine 5’'-monophosphate disodium salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2’‘-Deoxyuridine 5’'-monophosphate disodium salt undergoes several types of chemical reactions, including:
Methylation: Conversion to deoxythymidine monophosphate by thymidylate synthase.
Oxidation and Reduction: Involvement in redox reactions during DNA synthesis and repair.
Common Reagents and Conditions
Methylation: Thymidylate synthase, methotrexate (inhibitor).
Oxidation/Reduction: Various oxidizing and reducing agents used in DNA synthesis studies.
Major Products
Deoxythymidine monophosphate: The primary product formed from the methylation of 2’‘-Deoxyuridine 5’'-monophosphate disodium salt.
Applications De Recherche Scientifique
2’‘-Deoxyuridine 5’'-monophosphate disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reference substrate in studies of nucleotide analogs.
Biology: Essential in the study of DNA synthesis and repair mechanisms.
Medicine: Investigated for potential chemotherapy applications due to its role in DNA synthesis.
Industry: Used in the production of nucleotide-based pharmaceuticals
Mécanisme D'action
The primary mechanism of action of 2’‘-Deoxyuridine 5’'-monophosphate disodium salt involves its conversion to deoxythymidine monophosphate by thymidylate synthase. This conversion is crucial for DNA synthesis and repair. The inhibition of this process by methotrexate is a key factor in controlling bacterial and eukaryotic cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Uridine 5’'-monophosphate disodium salt
- Thymidine 5’'-monophosphate disodium salt
- 2’‘-Deoxycytidine 5’'-monophosphate disodium salt
Uniqueness
2’‘-Deoxyuridine 5’'-monophosphate disodium salt is unique due to its specific role as a substrate for thymidylate synthase and its involvement in the synthesis of deoxythymidine monophosphate. This makes it particularly valuable in studies related to DNA synthesis and repair .
Propriétés
Formule moléculaire |
C9H13N2Na2O8P |
|---|---|
Poids moléculaire |
354.16 g/mol |
Nom IUPAC |
disodium;[5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H15N2O8P.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17;;/h5-6,8,12H,1-4H2,(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2 |
Clé InChI |
CDAUTPNXCDHNON-UHFFFAOYSA-L |
SMILES canonique |
C1CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14887846.png)
![(3-(2-Methoxyethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(phenyl)methanone](/img/structure/B14887847.png)
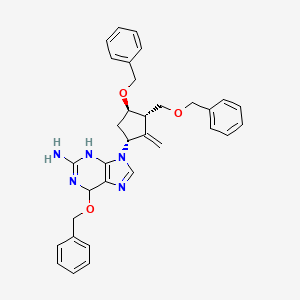




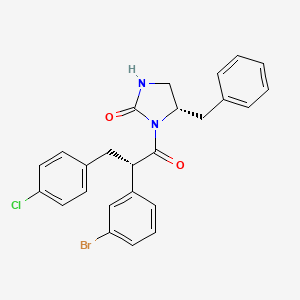
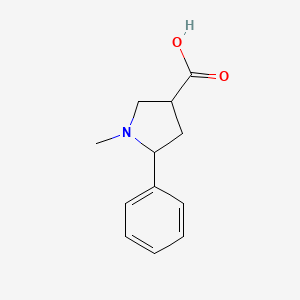


![(2S,5R,6R)-6-(2,5-Dioxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14887913.png)
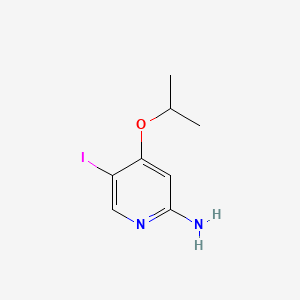
![2-Amino-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclohexadeca[b]furan-3-carbonitrile](/img/structure/B14887938.png)
